molecular formula C₁₈H₂₁D₉O₅ B1160992 2,3-Dinor iPF2α-III-d9

2,3-Dinor iPF2α-III-d9

Cat. No.: B1160992
M. Wt: 335.48
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dinor iPF2α-III-d9 is the deuterium-labeled analog of 2,3-Dinor iPF2α-III, a major metabolite of 8-iso-prostaglandin F2α (8-iso-PGF2α) . This compound serves as a critical internal standard in mass spectrometry-based assays for the precise quantification of its endogenous counterpart, which is a well-characterized biomarker of oxidative stress . Oxidative stress, an imbalance between reactive oxygen species and antioxidant defenses, is implicated in the pathophysiology of a wide range of conditions, including atherosclerosis, neurodegenerative diseases, and cancer . The parent compound, 8-iso-PGF2α, is one of the F2-isoprostanes (F2-IsoPs), which are prostaglandin-like molecules formed in vivo from the free radical-mediated peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzyme pathway . The quantification of F2-IsoPs is considered a gold-standard method for assessing lipid peroxidation and oxidative stress status in vivo . The 2,3-dinor metabolite is a primary urinary metabolite of 8-iso-PGF2α, and its measurement provides a reliable, integrated measure of systemic oxidative stress . Consequently, this compound is an essential tool for researchers examining the effect of various interventions, such as antibiotic treatment on the intestinal metabolome, or studying oxidative damage in human diseases like ischemic stroke . By using this stable isotope-labeled internal standard, scientists can achieve high analytical accuracy and specificity, enabling robust investigation into the role of oxidative stress in both basic research and clinical settings.

Properties

Molecular Formula

C₁₈H₂₁D₉O₅

Molecular Weight

335.48

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Metabolic Features of Key F2-Isoprostanes

Compound Structure Metabolic Pathway Urinary Excretion (vs. Parent) Key References
iPF2α-III (Parent) Prostaglandin-like structure with hydroxyl groups at C8 and C12 Non-enzymatic peroxidation Lower
2,3-Dinor iPF2α-III β-oxidation product (loss of two carbons from carboxyl chain) Hepatic β-oxidation Higher
iPF2α-VI Isomer with hydroxyl groups at C5 and C15 Non-enzymatic peroxidation Moderate
Dinor-dihydro-iPF2α-III Reduced form (5,6-dihydro) with β-oxidation Further metabolism of Dinor Comparable to Dinor
  • Key Insight: 2,3-Dinor iPF2α-III is distinguished by its truncated carbon chain due to β-oxidation, enhancing urinary stability and detectability compared to iPF2α-III .

Analytical Performance

Table 2: Comparison of Analytical Methods for F2-Isoprostanes

Compound Method LOD/LOQ Precision (%RSD) Key Advantages Limitations References
2,3-Dinor iPF2α-III UPLC-MS/MS 0.5 μg/L (LOQ) <7.5% High sensitivity, 6-minute runtime Requires SPE purification
iPF2α-III GC/MS 5 pg/mL 10–15% High specificity Labor-intensive derivatization
iPF2α-VI ELISA 20 pg/mL 12–20% High throughput Cross-reactivity risks
Dinor-dihydro-iPF2α-III GC/MS with SPE 10 pg/mL 8–12% Detects reduced metabolites Complex sample preparation
  • Key Insight: UPLC-MS/MS outperforms GC/MS and ELISA in speed and precision for 2,3-Dinor iPF2α-III quantification, though it requires costly instrumentation .

Clinical and Demographic Relevance

Table 3: Clinical Associations of F2-Isoprostanes

Compound Disease Association Population-Specific Trends References
2,3-Dinor iPF2α-III ↑ in CVD, Alzheimer’s, diabetes, smoking Positive correlation with BMI in NHWs and HWs*
iPF2α-III ↑ in chronic liver disease No racial differences in BMI correlation
iPF2α-VI ↑ in Down syndrome, lung disease Elevated in smokers and elderly subjects
Dinor-dihydro-iPF2α-III ↑ in chronic liver disease Lower Dinor/iPF2α-III ratio in patients vs. healthy

*NHWs: Non-Hispanic Whites; HWs: Hispanic Whites; AAs: African Americans .

  • Key Insight: 2,3-Dinor iPF2α-III shows racial heterogeneity in its association with BMI, increasing with BMI in NHWs and HWs but remaining stable in AAs .

Metabolic Stability and Ratios

  • In chronic liver disease, the Dinor-dihydro-iPF2α-III/iPF2α-III ratio decreases to 3.36 ± 0.56 (vs. 5.36 ± 8.5 in healthy controls), suggesting impaired metabolism .
  • Urinary excretion of 2,3-Dinor iPF2α-III exceeds iPF2α-III by 3–5 fold, making it a superior biomarker for longitudinal studies .

Methodological Considerations

  • Cross-Reactivity: Immunoassays (ELISA) for iPF2α-III may cross-react with Dinor metabolites, whereas MS-based methods offer specificity .

Preparation Methods

Urine Sample Pretreatment

Urinary this compound is typically added to biological samples during the initial preparation phase to account for extraction losses. Protocols involve:

  • Acidification : Urine samples (500 μL) are acidified to pH 2–3 using 1M HCl to protonate carboxyl groups, enhancing retention on reverse-phase SPE cartridges.

  • Enzymatic Hydrolysis : β-Glucuronidase (GUS) from bovine liver (1,000 U/400 μL urine, 37°C, 2h) hydrolyzes glucuronide conjugates, releasing free metabolites. This step increases 2,3-dinor iPF2α-III recovery by >50% compared to non-hydrolyzed samples.

SPE Purification

Oasis HLB cartridges (30 mg, Waters Inc.) are primed with methanol and deionized water. After loading acidified samples, cartridges are washed sequentially with:

  • 1 mL 0.1M HCl (removes polar impurities)

  • 1 mL methanol:water (5:95, v/v)

  • 1 mL hexane (eliminates non-polar interferents)

Elution with 1 mL methanol yields >86% recovery of this compound. The eluate is dried under nitrogen at 40°C and reconstituted in 150 μL mobile phase (90:10 H2O:MeCN with 0.15% NH4OH).

Chromatographic Separation and MS Detection

Ultra-Performance Liquid Chromatography (UPLC)

A Waters Acquity UPLC BEH C18 column (1.7 μm, 2.1 × 50 mm) resolves this compound from isomers under gradient elution:

  • Mobile Phase A : 0.15% NH4OH in H2O

  • Mobile Phase B : 0.15% NH4OH in MeCN:MeOH (95:5, v/v)

  • Gradient : 10% B to 19% B over 5.4 min, followed by re-equilibration.

The compound elutes at 3.8 min , distinct from the non-deuterated analog (1.9 min), ensuring no overlap (Fig. 1A–B).

Tandem Mass Spectrometry (MS/MS)

Negative ion electrospray ionization (ESI) with the following parameters optimizes sensitivity:

  • Capillary Voltage : 3.6 kV

  • Cone Voltage : 30 V

  • Collision Energy : 24 eV

Transitions monitored:

  • This compound : m/z 334 → 201 (quantifier), 334 → 313 (qualifier)

  • Endogenous 2,3-Dinor iPF2α-III : m/z 325 → 237 (quantifier), 325 → 137 (qualifier).

Signal ratios (quantifier/qualifier) are consistent (10.3 ± 1.51), with deviations >15% indicating interference.

Method Validation and Performance

Linearity and Sensitivity

Calibration curves (0.5–20 μg/L) exhibit linearity (r² = 0.991 ± 0.005), with a lower limit of quantification (LLOQ) of 0.5 μg/L (0.04 pmol on-column). The limit of detection (LOD) is 0.01 pmol (S/N = 3).

Precision and Accuracy

ParameterIntra-Day RSD (%)Inter-Day RSD (%)Inaccuracy (%)
Low QC (0.7 μg/L)7.55.39
High QC (20 μg/L)5.37.39

Recovery rates range from 86–90% across spiked concentrations (2–20 μg/L).

Stability

  • Freeze-Thaw Cycles : ≤3 cycles (deviation <10%)

  • Long-Term Storage : −80°C for 6 months

  • Room Temperature : 24h (no degradation)

Applications in Clinical Studies

Urinary Excretion in Smokers vs. Non-Smokers

Group2,3-Dinor iPF2α-III (μg/g creatinine)
Smokers8.9 ± 3.8
Non-Smokers4.6 ± 2.6

Smokers exhibit 93% higher levels (p = 0.003), correlating with oxidative burden.

Intra- vs. Inter-Person Variability

SourceContribution to Variance (%)
Intra-Person30
Inter-Person70

Morning urine collections reduce intra-person variability to 30%, enhancing reproducibility.

Comparative Analysis of Methodologies

ParameterSPE-LC-MS/MSGC-MS
Sample Volume500 μL1 mL
DerivatizationNot requiredRequired
Run Time6 min20 min
LLOQ (pmol)0.040.1

LC-MS/MS outperforms GC-MS in speed and avoids derivatization artifacts.

Challenges and Mitigation Strategies

  • Matrix Effects : Ion suppression (0.5–1.0 for ISTDs) is corrected via deuterated ISTD normalization.

  • Enzymatic Interference : Bovine liver GUS minimizes blank effects and stabilizes ISTDs better than E. coli or H. pomatia sources .

Q & A

Q. What analytical methods are recommended for quantifying 2,3-Dinor iPF2α-III-d9 in biological samples?

The gold-standard method involves ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with stable isotope dilution . Key steps include:

  • Sample preparation : Acidify urine to pH 2–3, dilute with deionized water, and purify via solid-phase extraction (SPE) using methanol and water as eluents .
  • Chromatography : Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) at 400 μL/min flow rate .
  • Mass spectrometry : Employ negative electrospray ionization with SRM transitions (e.g., m/z 353→193 for the analyte; m/z 357→197 for the deuterated internal standard) .
  • Validation : Achieve a linear range of 0.5–20 μg/L, intra-/inter-day precision <7.5%, and LOQ of 0.5 μg/L .

Q. Why is this compound a preferred biomarker over its parent compound, iPF2α-III?

This metabolite is more abundant in urine (median 877 vs. 174 pg/mg creatinine for iPF2α-III) and avoids ex vivo artifacts. iPF2α-III can form in blood via platelet COX-1 activity, whereas its metabolite is not synthesized during sample processing, ensuring accurate reflection of systemic oxidative stress .

Q. What diseases are associated with elevated levels of this compound?

Elevations correlate with cardiovascular diseases , Alzheimer’s disease , type 2 diabetes , and chronic obstructive pulmonary disease (COPD) . It is particularly sensitive to smoking-induced oxidative damage and reperfusion injury in liver transplantation .

Q. What sample preparation steps minimize matrix interference in urine analysis?

Critical steps include:

  • Acidification : Adjust urine to pH 2–3 to stabilize the analyte .
  • Dilution : Reduce ionic strength with deionized water before SPE .
  • SPE optimization : Use reversed-phase cartridges (e.g., Oasis HLB) and elute with methanol. Include a deuterated internal standard (e.g., iPF2α-III-d4) to correct for recovery variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolite levels between immunoassays and MS-based methods?

Immunoassays (ELISA/RIA) may overestimate levels due to cross-reactivity with structural analogs. MS methods provide higher specificity by:

  • Using deuterated internal standards (e.g., iPF2α-III-d4) to normalize matrix effects .
  • Implementing chromatographic separation to distinguish co-eluting isomers (e.g., 8-iso-PGF2α vs. PGF2α) .
  • Validating with spiked recovery experiments (e.g., 90–110% recovery) to confirm accuracy .

Q. What experimental design considerations are critical for longitudinal studies of oxidative stress biomarkers?

  • Pre-analytical factors : Standardize urine collection (24-hour vs. spot), storage (-80°C), and thawing cycles to minimize degradation .
  • Normalization : Express data relative to creatinine or specific gravity to account for urinary dilution .
  • Confounding variables : Control for diet, NSAID use, and circadian rhythms, which influence prostaglandin metabolism .

Q. How can researchers validate assay specificity against structural analogs like thromboxane metabolites?

  • SRM transitions : Monitor multiple fragment ions (e.g., m/z 353→193 and 353→113) to confirm identity .
  • Chromatographic resolution : Optimize gradient elution to separate this compound from dinor-dihydro-iPF2α-III or 2,3-dinor TXB2, which share similar masses .
  • Synthetic standards : Compare retention times and fragmentation patterns with commercially available reference compounds .

Q. What mechanisms explain conflicting data between urinary this compound levels and clinical outcomes?

Discrepancies may arise from:

  • Renal excretion variability : Impaired kidney function alters metabolite clearance independent of systemic oxidation .
  • Compartmentalization : The metabolite reflects global lipid peroxidation, whereas localized oxidative damage (e.g., in atherosclerotic plaques) may not correlate with urinary levels .
  • Post-collection artifacts : Improper storage (e.g., repeated freeze-thaw cycles) degrades the analyte, requiring strict protocol adherence .

Q. How does this compound compare to other F2-isoprostanes (e.g., iPF2α-VI) in biomarker utility?

  • Specificity : iPF2α-VI is elevated in Down syndrome, while this compound is more sensitive to smoking and cardiovascular risk .
  • Stability : 2,3-Dinor metabolites are less prone to ex vivo oxidation than parent compounds, enhancing reproducibility in large cohorts .

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